1-Tert-butyl-2-phenylhydrazine hydrochloride

Description

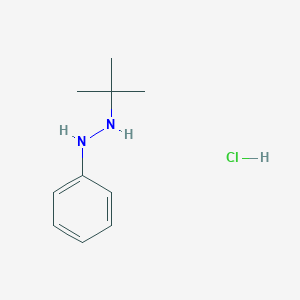

1-Tert-butyl-2-phenylhydrazine hydrochloride is a hydrazine derivative featuring a tert-butyl group and a phenyl group attached to adjacent nitrogen atoms of the hydrazine backbone. Hydrazine derivatives are widely used in organic synthesis, pharmaceuticals, and agrochemicals due to their versatility as intermediates and bioactive agents .

Properties

IUPAC Name |

1-tert-butyl-2-phenylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.ClH/c1-10(2,3)12-11-9-7-5-4-6-8-9;/h4-8,11-12H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYERQRBCSKTEAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NNC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Tert-butyl-2-phenylhydrazine hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a hydrazine functional group attached to a tert-butyl and phenyl moiety. This structural configuration is crucial for its biological activity.

1. Antifungal Activity

Recent studies have demonstrated that derivatives of phenylhydrazine, including this compound, exhibit notable antifungal properties. In vitro tests against Candida albicans have shown significant inhibitory effects.

| Compound | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| This compound | 0.0156 - 0.125 mg/mL | High |

| Compound A | 12.5 μM | Moderate |

| Compound B | 25 μg/mL | Low |

The activity of these compounds can be attributed to their ability to disrupt fungal cell morphology and induce the production of reactive oxygen species (ROS), which subsequently impair cellular functions and growth .

2. Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Studies indicate that phenylhydrazine derivatives can inhibit cancer cell proliferation by inducing cell cycle arrest in various cancer cell lines.

Case Study: T-47D Cell Line

- Treatment: this compound

- Observation: Induced G2/M phase arrest

- Inhibitory Rate: Up to 98% at a concentration of 25 μg/mL

This mechanism involves the activation of apoptotic pathways and modulation of key regulatory proteins involved in the cell cycle .

The biological activity of this compound can be explained through several mechanisms:

-

Reactive Oxygen Species (ROS) Generation:

- The compound undergoes metabolic conversion leading to ROS production, which damages cellular components and disrupts normal physiological processes.

- Cell Cycle Arrest:

- Morphological Changes in Fungi:

Research Findings and Future Directions

Ongoing research aims to further elucidate the structure-activity relationship (SAR) of phenylhydrazine derivatives, including this compound. Understanding how modifications in chemical structure influence biological activity will be crucial for developing more effective therapeutic agents.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The tert-butyl and phenyl substituents significantly influence molecular weight, hydrophobicity, and solubility. Below is a comparative analysis of key analogs:

Key Observations :

- Substituent Position : The meta- vs. para-substituted tert-butyl groups (e.g., vs. 19) alter steric and electronic effects, impacting reactivity and biological target interactions.

- Molecular Weight : Phenyl-substituted derivatives (e.g., C10H17ClN2) are heavier than simpler analogs like tert-butylhydrazine HCl (C4H13ClN2), influencing their pharmacokinetic profiles .

Preparation Methods

Continuous Microchannel Reactor Method

A recent patented method (CN112028788A) describes a continuous preparation using a microchannel reactor with the following steps:

- Primary Reaction: Hydrazine hydrate (40-80% mass concentration) is reacted with hydrochloric acid (25-36% concentration) in a microchannel reactor to form hydrazine hydrochloride solution.

- Secondary Reaction: This solution is mixed with a tert-butyl alcohol solution in the microchannel reactor, allowing tert-butyl hydrazine hydrochloride formation.

- Post-reaction Processing: The product solution is concentrated, cooled, crystallized, filtered, and dried to yield tert-butyl hydrazine hydrochloride with high purity (98.8% by HPLC) and high yield (>85%).

Advantages include enhanced reaction rates, high raw material utilization, minimized side reactions (e.g., olefin formation from dehydration of tert-butanol), and high automation.

| Parameter | Continuous Microchannel Reactor Method | Batch Method (Comparative) |

|---|---|---|

| Hydrazine hydrate concentration | 40-80% | 46.5% |

| Hydrochloric acid concentration | 25-36% | 36% |

| Reaction temperature | Controlled in microreactor | 80-95 °C |

| Yield (%) | >85 | 65.9 |

| Purity (HPLC) (%) | 98.8 | 98.9 |

| Hydrazine hydrate selectivity (%) | 99.5 | 97.8 |

| Conversion rate (%) | 98.3 | 65.9 |

Table 1: Comparison of Continuous Microchannel Reactor vs. Batch Preparation of Tert-butyl Hydrazine Hydrochloride

Preparation of Phenylhydrazine Hydrochloride

Phenylhydrazine hydrochloride is a key intermediate structurally related to this compound. Its preparation methods provide insight into hydrazine derivative synthesis.

Urea Method (Batch Process)

A classical method (CN103553963A) involves:

- Dissolving aniline in dilute hydrochloric acid.

- Adding urea and refluxing to form N-phenylurea.

- Chlorination of N-phenylurea in ethanol with ethanolic chlorine solution at low temperature.

- Alkaline hydrolysis with sodium hydroxide.

- Extraction with toluene and distillation to isolate phenylhydrazine.

- Crystallization with hydrochloric acid to obtain phenylhydrazine hydrochloride salt.

Yields reported range from 60.3% to 89.3%, with melting points around 196-198 °C.

| Step | Conditions | Yield (%) | Product Characteristics |

|---|---|---|---|

| Aniline + HCl + Urea reflux | 2 hours reflux | 86.4 | N-phenylurea, mp 145-147 °C |

| Chlorination in ethanol | 15 °C, dropwise chlorine addition | - | Intermediate phenylurea derivative |

| Alkaline hydrolysis | Ice-water bath, NaOH addition | - | Phenylhydrazine isolated by distillation |

| Crystallization | HCl addition, cooling | 60.3-89.3 | Phenylhydrazine hydrochloride salt |

Table 2: Urea Method for Phenylhydrazine Hydrochloride Preparation

Diazotization and Reduction Method

Another approach (CN102531953A) uses:

- Diazotization of phenyl diamine hydrochloride with sodium nitrite under acidic conditions at low temperature.

- Reduction using sodium pyrosulfite at pH 7-9 and 10-35 °C.

- Hydrolysis under acidic conditions.

- Purification by filtration and recrystallization.

This method offers high purity (>98%) and reduced reaction times (~30 minutes), improving cost efficiency.

| Reaction Step | Conditions | Notes |

|---|---|---|

| Diazotization | 0-7 °C, pH 1-2 | Sodium nitrite added slowly |

| Reduction | 10-35 °C, pH 7-9 | Sodium pyrosulfite as reductant |

| Hydrolysis | 95-97 °C, acidic | Use of GAC for purification |

| Purity | >98.5% (by HPLC) | High purity, low cost |

Table 3: Diazotization-Reduction Method for Phenylhydrazine Hydrochloride

Preparation of this compound

While direct literature on the exact preparation of this compound is limited, the synthesis logically involves combining the tert-butyl hydrazine hydrochloride intermediate with a phenyl moiety or phenylhydrazine derivative.

A plausible synthetic route, inferred from the above methods and general organic synthesis principles, would include:

- Preparation of tert-butyl hydrazine hydrochloride via continuous microreactor method.

- Reaction of tert-butyl hydrazine hydrochloride with a phenyl source, possibly via nucleophilic substitution or coupling reactions under controlled acidic conditions.

- Isolation of the hydrochloride salt by crystallization.

The continuous microreactor method for tert-butyl hydrazine hydrochloride ensures high purity and yield, which is critical for subsequent phenylation steps.

Analytical Data and Characterization

For related phenylhydrazine hydrochloride compounds, typical characterization includes:

- Melting point: ~196-198 °C.

- $$ ^1H $$ NMR (DMSO-d6, 300 MHz): Aromatic protons at 6.93-7.26 ppm (multiplet, 5H), NH protons at 8.4 ppm (broad, 1H), and 10.4 ppm (singlet, 3H).

- Purity assessment by High-Performance Liquid Chromatography (HPLC) with purity >98%.

These data serve as benchmarks for the target compound after synthesis.

Q & A

Q. What are the established synthetic routes for 1-tert-butyl-2-phenylhydrazine hydrochloride, and what factors influence reaction yields?

The compound is typically synthesized via cyclocondensation reactions between tert-butylhydrazine derivatives and carbonyl-containing precursors. For example, highlights that hydrazine derivatives react with ketones or aldehydes in aprotic solvents like dimethylformamide (DMF), with hydrochloric acid (HCl) facilitating dehydration to improve yields . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics.

- Acid catalysis : HCl accelerates dehydration, increasing yield by ~15–20% .

- Temperature : Reactions often proceed at 60–80°C to balance efficiency and side-product formation.

Q. How is the molecular structure of this compound characterized?

The compound features a hydrazine core (N–N bond) substituted with a tert-butyl group and a phenyl ring. Advanced characterization methods include:

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks.

- NMR spectroscopy : Distinct signals for tert-butyl protons (~1.2 ppm) and aromatic protons (~7.2–7.5 ppm) .

- Mass spectrometry : Confirms molecular weight (e.g., [M+H]+ ion at m/z 213.2) .

Q. What analytical methods ensure purity and stability of this compound in research settings?

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) identifies impurities <0.5% .

- TGA/DSC : Assess thermal stability; decomposition typically occurs above 200°C .

- Karl Fischer titration : Monitors moisture content (<0.1% for hygroscopic samples) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side products like N-alkylation byproducts?

Side products arise from competing alkylation at the hydrazine nitrogen. Optimization strategies include:

- Selective protecting groups : Use Boc (tert-butoxycarbonyl) to shield reactive sites during synthesis .

- Catalyst screening : Transition-metal catalysts (e.g., CuI) reduce side reactions in coupling steps .

- Solvent polarity : Higher polarity solvents (e.g., DMSO) suppress alkylation pathways .

Q. What contradictions exist in reported biological activities of hydrazine derivatives, and how can they be resolved?

Some studies report antitumor activity, while others note neurotoxicity. Resolution strategies:

Q. How do steric effects of the tert-butyl group influence reactivity in cross-coupling reactions?

The bulky tert-butyl group:

- Reduces electrophilic substitution : Steric hindrance directs reactivity to the hydrazine nitrogen.

- Stabilizes intermediates : Tertiary carbon structure minimizes radical formation during oxidation .

- Impacts solubility : Hydrophobicity necessitates polar solvents (e.g., acetonitrile) for homogeneous reactions .

Q. What methodologies address discrepancies in spectral data (e.g., NMR shifts) across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.